molecular formula C6H9BrN2O B13430298 1-(2-bromo-1,3-oxazol-4-yl)-N,N-dimethylmethanamine

1-(2-bromo-1,3-oxazol-4-yl)-N,N-dimethylmethanamine

Cat. No.: B13430298
M. Wt: 205.05 g/mol
InChI Key: JDSQDHIOXPVMPA-UHFFFAOYSA-N
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Description

1-(2-Bromo-1,3-oxazol-4-yl)-N,N-dimethylmethanamine is a chemical compound that features a brominated oxazole ring attached to a dimethylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-1,3-oxazol-4-yl)-N,N-dimethylmethanamine typically involves the bromination of an oxazole precursor followed by the introduction of the dimethylmethanamine group. One common method involves the reaction of 2-bromo-1,3-oxazole with N,N-dimethylmethanamine under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to ensure high purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1,3-oxazol-4-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace the bromine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

1-(2-Bromo-1,3-oxazol-4-yl)-N,N-dimethylmethanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.

    Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its effects.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(2-bromo-1,3-oxazol-4-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The brominated oxazole ring and the dimethylmethanamine group contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2-Bromo-1,3-oxazol-4-yl)ethan-1-amine
  • 1-(2-Bromo-1,3-oxazol-4-yl)propan-2-one
  • 2-(2-Bromo-1,3-oxazol-4-yl)-2-propanol

Comparison: 1-(2-Bromo-1,3-oxazol-4-yl)-N,N-dimethylmethanamine is unique due to the presence of the dimethylmethanamine group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H9BrN2O

Molecular Weight

205.05 g/mol

IUPAC Name

1-(2-bromo-1,3-oxazol-4-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C6H9BrN2O/c1-9(2)3-5-4-10-6(7)8-5/h4H,3H2,1-2H3

InChI Key

JDSQDHIOXPVMPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=COC(=N1)Br

Origin of Product

United States

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